

Application Notes and Protocols: In Vivo Imaging with Radiolabeled P160 Peptide

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Compound of Interest

Compound Name: P160 peptide

Cat. No.: B15586047

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Introduction

The **P160 peptide**, with the sequence VPWMEPAYQRFL, is a promising targeting agent for diagnostic imaging and targeted therapy of cancers that overexpress its receptor.[1][2] Identified through phage display, P160 has demonstrated high affinity and specificity for breast cancer and neuroblastoma cells.[1][2] Recent studies have identified cell-surface Keratin 1 (KRT1) as a receptor for the **P160 peptide** on breast cancer cells.[3] This discovery opens avenues for the development of KRT1-targeted diagnostics and therapeutics.

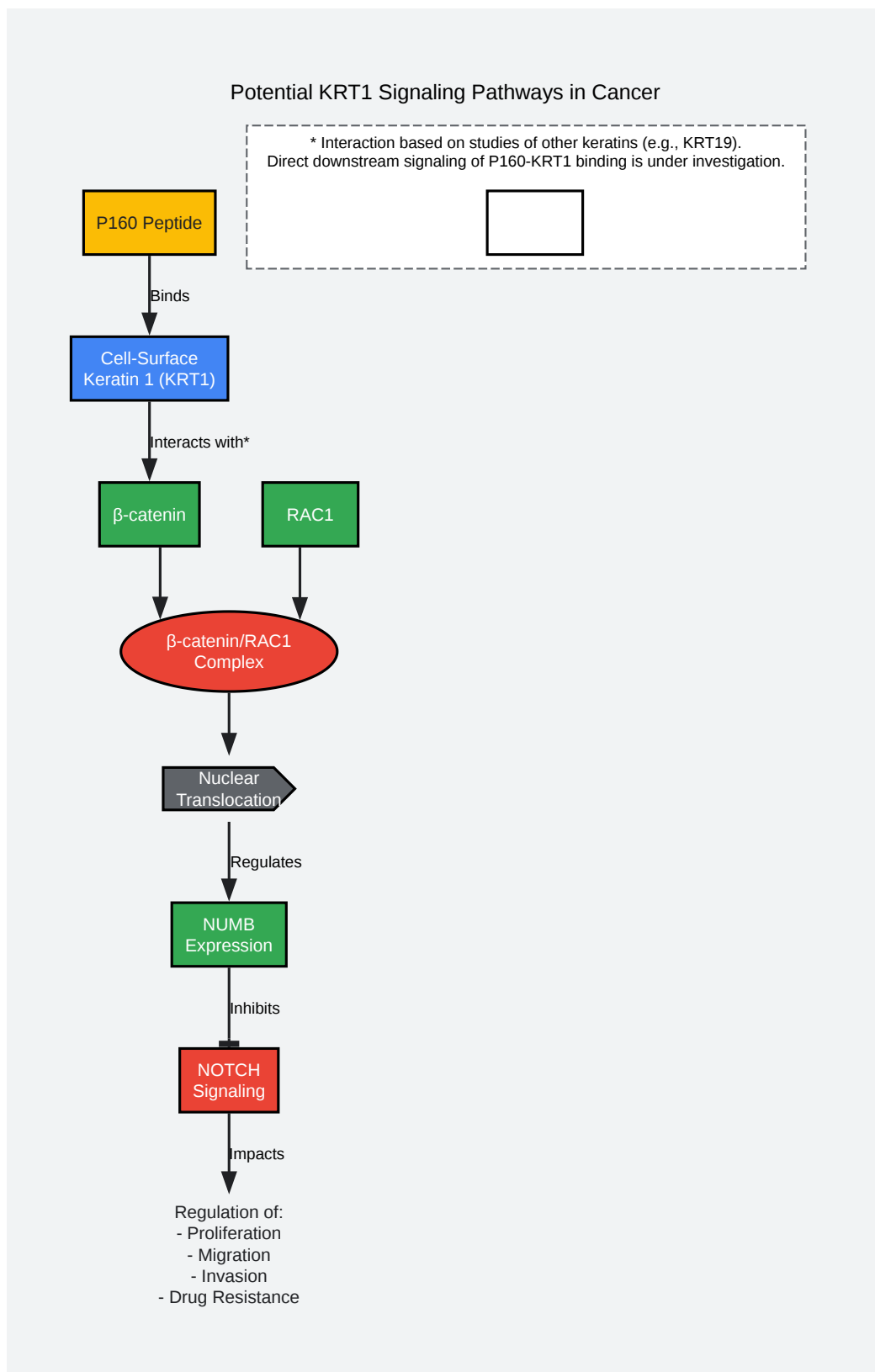
Radiolabeled peptides are invaluable tools in nuclear medicine for non-invasive in vivo imaging using techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4] This document provides detailed application notes and protocols for the radiolabeling of **P160 peptide** with Iodine-125 (^{125}I) and Iodine-131 (^{131}I) and its subsequent use in preclinical in vivo imaging.

P160 Peptide and its Target: Keratin 1 (KRT1)

Keratin 1 is a type II intermediate filament protein that is typically expressed in the suprabasal layers of the epidermis. However, aberrant expression of KRT1 on the cell surface has been observed in various cancer cells, including breast cancer, making it a viable target for selective drug and imaging agent delivery.[5] The binding of the **P160 peptide** to cell-surface KRT1 facilitates its internalization, allowing for the delivery of conjugated radionuclides for imaging or

therapeutic purposes.^[1] While the precise downstream signaling cascade initiated by the P160-KRT1 interaction is an area of ongoing research, keratins are known to be involved in critical cellular processes and signaling pathways, such as the Notch and Wnt/ β -catenin pathways, which are often dysregulated in cancer.^{[6][7][8]}

Below is a representative diagram of potential signaling pathways involving Keratin 1 in cancer cells.



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Caption: Potential signaling pathways influenced by Keratin 1 in cancer.

Quantitative Data Summary

The following tables summarize the in vitro binding and in vivo biodistribution data for radiolabeled **P160 peptide**.

Table 1: In Vitro Binding and Internalization of ¹²⁵I-P160

Cell Line	Cancer Type	IC ₅₀ (μM)	Internalization (% of total bound)	Reference
MDA-MB-435	Breast Cancer	0.6	40%	[1]
WAC 2	Neuroblastoma	Not Reported	50%	[2]

Table 2: Biodistribution of ¹³¹I-P160 in Nude Mice Bearing MDA-MB-435 Tumors (1 hour post-injection)

Organ/Tissue	% Injected Dose per Gram (%ID/g)
Blood	1.8 ± 0.3
Heart	0.5 ± 0.1
Lung	1.2 ± 0.2
Liver	1.5 ± 0.3
Spleen	0.4 ± 0.1
Kidney	2.5 ± 0.5
Muscle	0.3 ± 0.1
Tumor	1.9 ± 0.4

Data presented as mean ± standard deviation.

Table 3: Biodistribution of ¹³¹I-P160 in Nude Mice Bearing WAC 2 Tumors (1 hour post-injection)

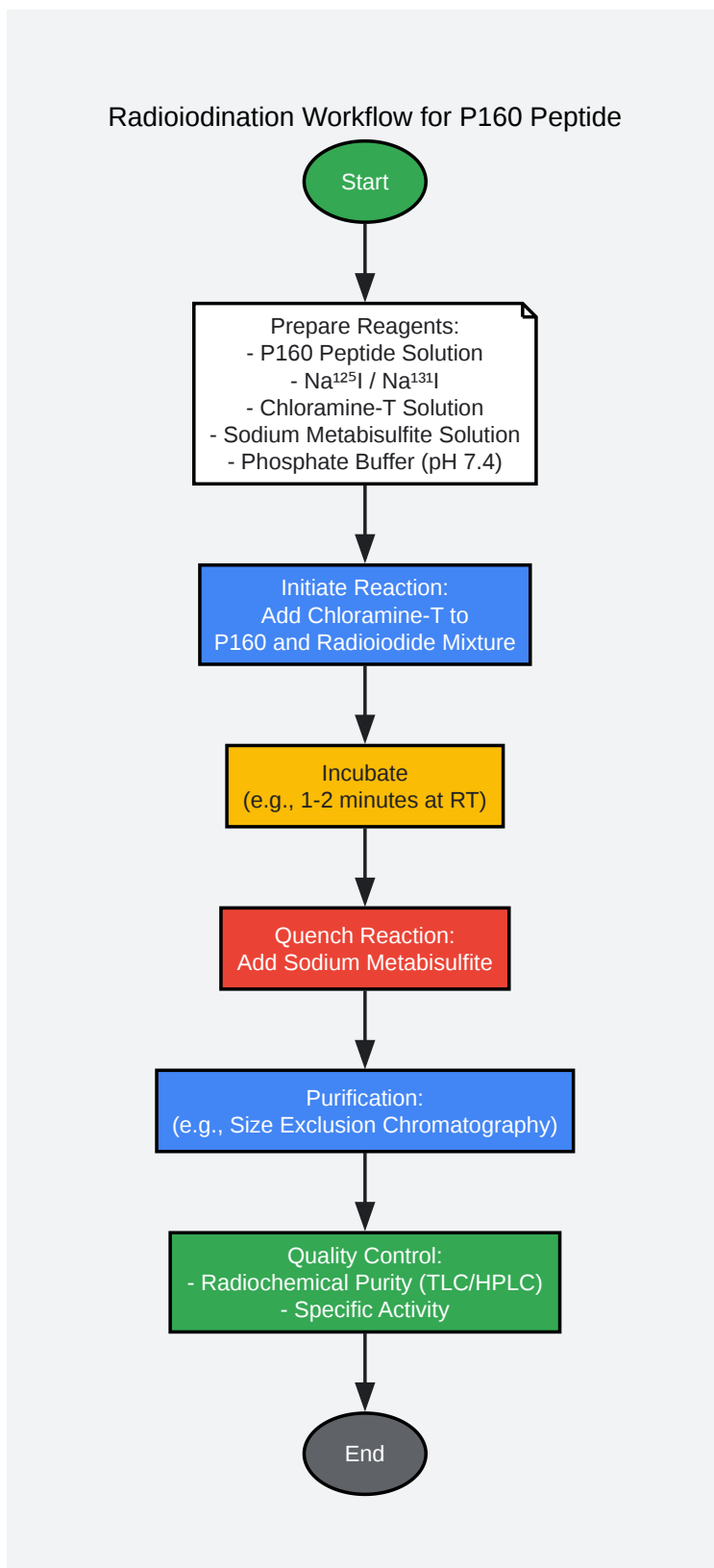
Organ/Tissue	% Injected Dose per Gram (%ID/g)
Blood	2.1 ± 0.4
Heart	0.6 ± 0.1
Lung	1.4 ± 0.3
Liver	1.7 ± 0.3
Spleen	0.5 ± 0.1
Kidney	2.8 ± 0.6
Muscle	0.4 ± 0.1
Tumor	2.2 ± 0.5

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Radioiodination of P160 Peptide using the Chloramine-T Method

This protocol describes the direct radioiodination of the **P160 peptide** with ^{125}I or ^{131}I using the Chloramine-T method. This method facilitates the electrophilic substitution of radioiodine onto tyrosine residues within the peptide.



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Caption: Workflow for the radioiodination of **P160 peptide**.

Materials:

- **P160 Peptide** (VPWMEPAYQRFL)
- Sodium Iodide (Na^{125}I or Na^{131}I)
- Chloramine-T
- Sodium Metabisulfite
- Phosphate Buffer (0.1 M, pH 7.4)
- Size-Exclusion Chromatography column (e.g., Sephadex G-25)
- Reaction vials
- Radio-TLC or Radio-HPLC system for quality control

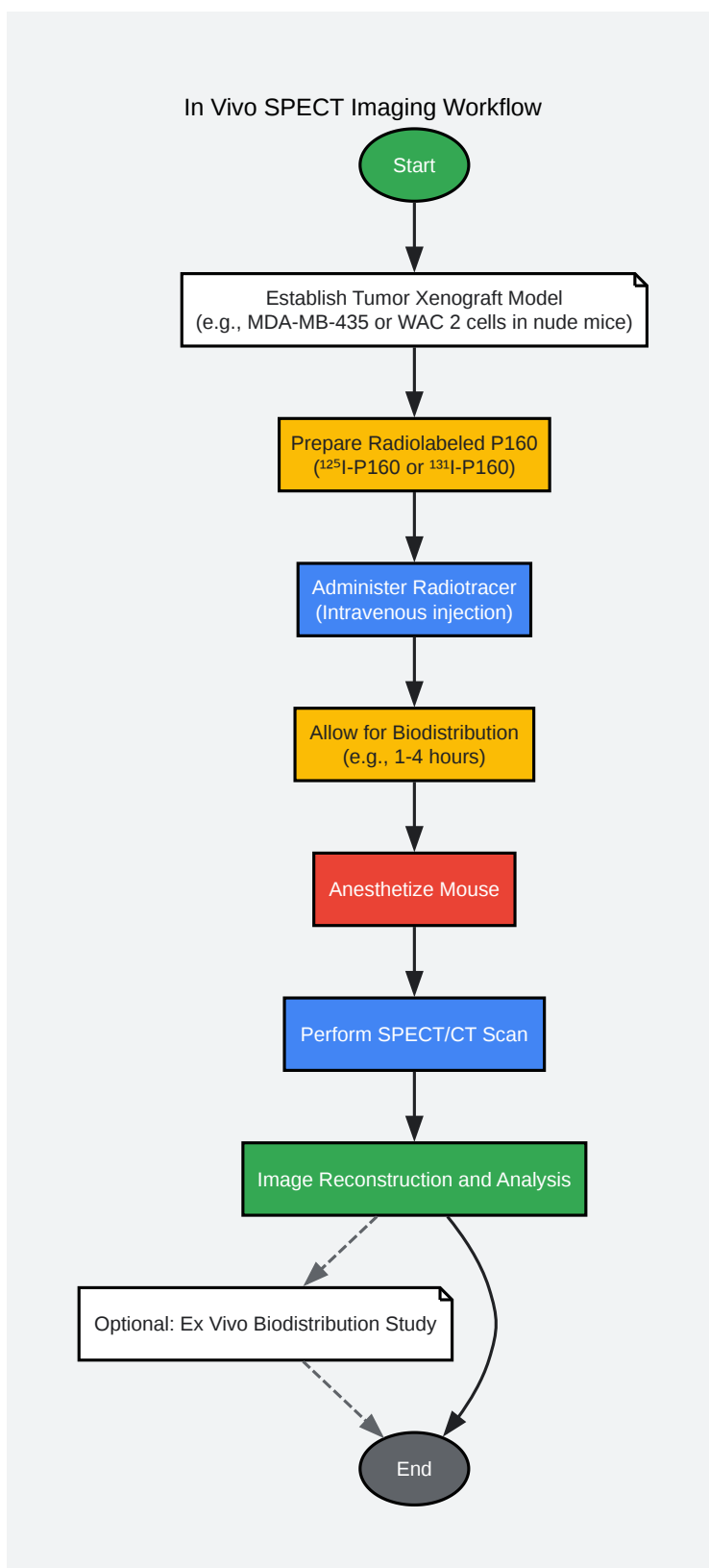
Procedure:

- Preparation:
 - Prepare a stock solution of **P160 peptide** in phosphate buffer (e.g., 1 mg/mL).
 - Prepare a fresh solution of Chloramine-T in phosphate buffer (e.g., 2 mg/mL).
 - Prepare a fresh solution of sodium metabisulfite in phosphate buffer (e.g., 4 mg/mL).
- Reaction:
 - In a shielded vial, add a specific amount of the **P160 peptide** solution (e.g., 10 μg).
 - Add the desired amount of Na^{125}I or Na^{131}I (e.g., 1 mCi) to the peptide solution.
 - Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 μL).
The amount of Chloramine-T should be optimized but is typically in molar excess to the peptide.
 - Gently mix the reaction mixture.

- Incubation:
 - Allow the reaction to proceed at room temperature for 1-2 minutes. Incubation time may need to be optimized for best results.
- Quenching:
 - Stop the reaction by adding an excess of the sodium metabisulfite solution (e.g., 20 μ L) to reduce the unreacted iodine and Chloramine-T.
- Purification:
 - Purify the radiolabeled peptide from unreacted radioiodide and other reactants using a pre-equilibrated size-exclusion chromatography column.
 - Elute the column with phosphate buffer and collect fractions.
 - Identify the fractions containing the radiolabeled peptide using a gamma counter.
- Quality Control:
 - Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The purity should typically be >95%.
 - Calculate the specific activity of the radiolabeled **P160 peptide**.

Protocol 2: In Vivo SPECT Imaging of Radiolabeled P160 in Tumor-Bearing Mice

This protocol outlines the procedure for performing in vivo SPECT (Single Photon Emission Computed Tomography) imaging in mice bearing tumors that express KRT1.



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Caption: Workflow for in vivo SPECT imaging with radiolabeled P160.

Materials:

- Tumor-bearing mice (e.g., nude mice with MDA-MB-435 or WAC 2 xenografts)
- Radiolabeled **P160 peptide** (^{125}I -P160 or ^{131}I -P160)
- Anesthetic (e.g., isoflurane)
- SPECT/CT scanner
- Animal handling and monitoring equipment

Procedure:

- Animal Preparation:
 - Use mice with well-established tumors of a suitable size for imaging.
 - Fast the animals for a few hours before the imaging session if required by the specific protocol.
- Radiotracer Administration:
 - Administer a known amount of the radiolabeled **P160 peptide** (e.g., 100-200 μCi) to each mouse via intravenous (tail vein) injection.
- Uptake Period:
 - Allow the radiotracer to distribute throughout the body for a predetermined period (e.g., 1, 4, 24 hours) before imaging. The optimal uptake time should be determined empirically.
- Anesthesia and Positioning:
 - Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane inhalation).
 - Position the mouse on the scanner bed. Ensure the animal is kept warm throughout the imaging procedure.
- SPECT/CT Imaging:

- Acquire whole-body SPECT images. The acquisition parameters (e.g., energy window, matrix size, acquisition time per projection, number of projections) should be optimized for the specific radionuclide and scanner.
- Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Reconstruction and Analysis:
 - Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).
 - Fuse the SPECT and CT images for anatomical localization of radiotracer uptake.
 - Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- Ex Vivo Biodistribution (Optional but Recommended):
 - After the final imaging session, euthanize the mice.
 - Dissect the tumor and major organs.
 - Weigh each tissue sample and measure the radioactivity using a gamma counter.
 - Calculate the %ID/g for each tissue to validate the in vivo imaging data.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All work with radioactive materials and animals must be conducted in compliance with institutional and national regulations and safety guidelines.

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